3-Chloro-2,6-dibromo-4-methylaniline
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Overview
Description
3-Chloro-2,6-dibromo-4-methylaniline is an organic compound with the molecular formula C7H6Br2ClN and a molecular weight of 299.39 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, bromine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dibromo-4-methylaniline typically involves multiple steps:
Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced at the 2 and 6 positions of the benzene ring.
Chlorination: Finally, chlorine is introduced at the 3 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dibromo-4-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in the presence of a catalyst.
Chlorination: Chlorine gas or other chlorinating agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Substitution Products: Various substituted anilines depending on the reagents used.
Coupling Products: Complex organic molecules formed through carbon-carbon bond formation.
Scientific Research Applications
3-Chloro-2,6-dibromo-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dibromo-4-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms makes it a good candidate for electrophilic aromatic substitution reactions. It can also participate in coupling reactions, forming new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar structure but lacks the chlorine atom.
4-Bromo-3-chloro-2-methylaniline: Similar structure but with different halogen substitution patterns.
Uniqueness
3-Chloro-2,6-dibromo-4-methylaniline is unique due to the specific arrangement of chlorine and bromine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,6-dibromo-3-chloro-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSGYHXODZBFBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233463 |
Source
|
Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84483-22-7 |
Source
|
Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084483227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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